molecular formula C16H20F2N2O3S B7126696 Cyclopropyl-[4-[2-(difluoromethylsulfonyl)phenyl]-1,4-diazepan-1-yl]methanone

Cyclopropyl-[4-[2-(difluoromethylsulfonyl)phenyl]-1,4-diazepan-1-yl]methanone

Cat. No.: B7126696
M. Wt: 358.4 g/mol
InChI Key: LGPDEHVHJQQPAH-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-[2-(difluoromethylsulfonyl)phenyl]-1,4-diazepan-1-yl]methanone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-[2-(difluoromethylsulfonyl)phenyl]-1,4-diazepan-1-yl]methanone typically involves multiple steps, starting from readily available precursorsThe diazepane ring is then constructed through cyclization reactions involving appropriate amine precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-[2-(difluoromethylsulfonyl)phenyl]-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclopropyl-[4-[2-(difluoromethylsulfonyl)phenyl]-1,4-diazepan-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-[2-(difluoromethylsulfonyl)phenyl]-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and diazepane rings may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl (4-fluorophenyl)methanone
  • Difluoromethyl 2-pyridyl sulfone
  • Isoxaflutole

Uniqueness

Cyclopropyl-[4-[2-(difluoromethylsulfonyl)phenyl]-1,4-diazepan-1-yl]methanone is unique due to its combination of a cyclopropyl group, a difluoromethylsulfonyl-substituted phenyl ring, and a diazepane ring. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other compounds .

Properties

IUPAC Name

cyclopropyl-[4-[2-(difluoromethylsulfonyl)phenyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3S/c17-16(18)24(22,23)14-5-2-1-4-13(14)19-8-3-9-20(11-10-19)15(21)12-6-7-12/h1-2,4-5,12,16H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPDEHVHJQQPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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